6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSDPNMRDAXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities.
Mode of Action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
The compound 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione , with a CAS number of 2097964-17-3 , is a pyrimidine derivative notable for its potential biological activities. This article delves into its synthesis, biological activity, and relevance in medicinal chemistry, supported by various research findings and case studies.
Structure and Composition
- Molecular Formula : CHFNO
- Molecular Weight : 220.20 g/mol
- CAS Number : 2097964-17-3
The compound features a pyrimidine ring substituted with a 2-fluorobenzyl group, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit promising antiviral activities. Specifically, compounds in this class have been explored as inhibitors of HIV integrase (IN), a critical enzyme in the viral replication cycle. Studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy against HIV, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Activity
The biological significance of pyrimidine derivatives extends to anticancer research. Compounds within this class have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The development of pyrimidine-based inhibitors has shown promise in preclinical models for targeting cancer cells . The specific mechanisms by which this compound may exert anticancer effects require further investigation but are likely related to its ability to interfere with key signaling pathways in tumorigenesis.
Synthesis and Evaluation
A significant study involved the synthesis of various pyrimidine derivatives and their evaluation for biological activity. The synthesis typically involves cyclization reactions starting from readily available precursors, such as hydroxyurea derivatives . The synthesized compounds were then subjected to biological assays to assess their efficacy against target pathogens and cancer cell lines.
Comparative Analysis of Biological Activity
Scientific Research Applications
Cancer Therapy
One of the prominent applications of 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment as they target the DNA repair mechanisms in cancer cells. The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues has shown promising results in inhibiting PARP-1 activity, which leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs. These compounds were evaluated for their anti-proliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating significant inhibitory activity .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research has indicated that pyrimidine derivatives can serve as effective antiviral agents against human immunodeficiency virus (HIV). The structural modifications of pyrimidine-2,4-dione derivatives have led to the discovery of compounds that exhibit potent activity against HIV by inhibiting viral replication and preventing resistance development . The synthesis pathways often involve cyclocondensation reactions that yield diverse analogues with enhanced bioactivity.
Ion Channel Modulation
Another notable application is in the modulation of ion channels, specifically the TRPC5 (transient receptor potential cation channel subfamily C member 5). Compounds derived from this compound have been identified as potential TRPC5 modulators. These modulators play a critical role in various physiological processes by regulating calcium and sodium ion flux across cellular membranes. This modulation is essential for maintaining cellular function and communication, making these compounds valuable in treating conditions related to ion channel dysregulation .
Synthesis Approaches
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available hydroxyurea or other pyrimidine derivatives.
- Reactions : Key reactions include cyclocondensation and amination steps under microwave irradiation or conventional heating.
- Characterization : The final products are characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm their structures .
Bioactivity Evaluation
The bioactivity of synthesized compounds is evaluated through various assays:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyrimidine-2,4-dione derivatives exhibit significant variations in melting points, solubility, and stability depending on substituent type and position:
- Key Observations :
- The 2-fluorobenzyl group in the target compound may confer distinct electronic effects compared to thio-linked fluorophenyl groups (e.g., 12j and 12h). The thioether linkage in 12j reduces melting points (130–132°C vs. 185–187°C for 12h), suggesting weaker intermolecular forces .
- Trifluoromethyl substitution (as in 3-(4-fluorobenzyl)-6-CF₃ analog) enhances herbicidal activity, highlighting the role of electron-withdrawing groups in bioactivity .
Herbicidal Activity:
- 3-(4-Fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione demonstrates 98% inhibition of Brassica napus root growth at 100 μg/mL, attributed to the synergistic effects of the 4-fluorobenzyl and CF₃ groups .
Antiviral Activity:
Comparison with Annulated Pyrimidine Derivatives
Annulated pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compounds 6a–d) exhibit expanded aromatic systems, altering electronic properties and binding interactions:
Substituent Diversity and Functional Selectivity
Amino and Alkyl Substituents:
- 6-(Benzylamino)-3-methylpyrimidine-2,4-dione (MFCD00435399) and 6-[(3-phenylpropyl)amino]pyrimidine-2,4-dione (CAS 21321-20-0) demonstrate how aminoalkyl chains influence solubility and receptor binding .
- 6-Benzyl-5-isopropylpyrimidine-2,4-dione (CAS 176519-55-4) highlights steric effects, where bulky isopropyl groups may hinder enzymatic access .
Data Tables for Comparative Analysis
Table 1: Substituent Impact on Herbicidal Activity
Preparation Methods
General Synthetic Strategy for Pyrimidine-2,4-dione Derivatives
The synthesis of pyrimidine-2,4-diones typically involves:
- Construction of the pyrimidine ring or modification of existing pyrimidine-2,4-dione cores.
- Introduction of substituents at the 6-position via alkylation or coupling reactions.
- Functional group transformations such as hydroxylation or deprotection steps.
Preparation via β-Ketoester Cyclization and Alkylation
A well-documented synthetic route involves the use of β-ketoesters as key intermediates, which are cyclized with thiourea to form pyrimidine-2,4-dione cores. Subsequent transformations include:
- Conversion of thiocarbonyl groups into carbonyls to yield pyrimidine-2,4-diones.
- Regioselective N-1 alkylation using activated chloromethyl alkyl ethers (e.g., chloromethyl 2-fluorobenzyl ether) to introduce the 6-(2-fluorobenzyl) substituent.
- Optional N-3 hydroxylation using m-chloroperbenzoic acid (mCPBA) under basic conditions to modify the pyrimidine ring further.
This approach was adapted from procedures used in synthesizing related biphenylmethyl pyrimidine-2,4-dione derivatives, where Suzuki coupling was also employed to introduce aromatic substituents at the 6-position after initial ring formation and functionalization.
Pd-Catalyzed Multicomponent Carbonylation Reaction
An alternative modern approach uses palladium-catalyzed multicomponent reactions involving:
- α-Chloroketones (e.g., 2-chloro-1-(2-fluorophenyl)ethan-1-one analogues),
- Isocyanates,
- Aromatic amines,
- Carbon monoxide under pressure.
This method forms a β-ketoacylpalladium intermediate that reacts in situ with non-symmetrical ureas formed from isocyanates and amines, followed by chemo-selective acylation and cyclization to yield pyrimidine-2,4-dione derivatives substituted at the 6-position with benzyl or aryl groups.
Though this has been demonstrated with phenyl and tolyl derivatives, it is adaptable for 2-fluorobenzyl substitution by choosing appropriate α-chloroketone precursors.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The β-ketoester route allows for the introduction of various benzyl groups at the 6-position via alkylation of the pyrimidine ring nitrogen, with the possibility of further functionalization such as hydroxylation at N-3, which may be relevant for biological activity optimization.
The Pd-catalyzed carbonylation method is efficient for assembling complex pyrimidine-2,4-dione derivatives in a single step from simple precursors, making it attractive for rapid synthesis and diversification.
The aqueous TEBA-catalyzed synthesis highlights the potential for sustainable and scalable production of pyrimidine derivatives, with high yields and operational simplicity, though it may require adaptation for specific benzyl substituents such as 2-fluorobenzyl.
Spectroscopic characterization (1H NMR, IR, elemental analysis) confirms the structure and purity of synthesized compounds in all methods.
Q & A
Q. What synthetic methodologies are optimal for preparing 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-2,4-dione precursors with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Reaction optimization may require controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to isolate high-purity products. Yield improvements (up to 80%) can be achieved by optimizing stoichiometry and reaction time .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.60 ppm for the 2-fluorobenzyl group) and pyrimidine-dione NH protons (δ 10.0–11.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M−H]−) with <5 ppm error .
- X-ray diffraction : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding between dione NH and carbonyl groups) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Screen for enzyme inhibition (e.g., HIV reverse transcriptase RNase H or eEF-2K) using fluorescence-based assays or antimicrobial activity against Staphylococcus aureus and Candida albicans via broth microdilution (MIC values <50 µg/mL indicate potency) . Dose-response curves (IC₅₀ or EC₅₀) and selectivity indices (vs. mammalian cells) should be prioritized .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorobenzyl vs. arylthio groups) impact biological activity?
Comparative studies show that electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., HIV RT RNase H active site) by increasing dipole interactions . For example, replacing 2-fluorobenzyl with 4-(trifluoromethyl)phenylthio (as in compound 12g) improved anti-HIV activity by 3-fold . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. How can computational methods (DFT, TD-DFT) elucidate electronic properties and reactivity?
- DFT/B3LYP/6-311+G(d,p) : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV for pyrimidine-diones) to predict charge-transfer interactions .
- NBO analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(C-N)) stabilizing the dione ring .
- MEP maps : Visualize electrophilic sites (e.g., carbonyl groups) for nucleophilic attack .
Q. How should contradictory data on enzyme inhibition potency between studies be resolved?
Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) . For example, compound 13q showed 80% RNase H inhibition in fluorescence assays but lower activity in cell-based models due to permeability issues . Cross-reference NMR and HRMS data to confirm structural consistency between studies .
Methodological Challenges
Q. What strategies mitigate low yields in multi-step syntheses of fluorinated pyrimidine-diones?
- Stepwise purification : Isolate intermediates after each step (e.g., via flash chromatography) to avoid cumulative impurities .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 20 hr to 2 hr for cyclocondensation steps) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for NH protection during alkylation to prevent side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
